(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Atorvastatin synthesis Carboxylic acid protection Ester stability

Obtaining a reliable, high-purity source of the chiral (3S,5R) diastereomer for Atorvastatin impurity profiling is a critical supply challenge. This compound offers the definitive solution. - **Stereochemical Integrity**: The exclusive (3S,5R) configuration is mandatory for synthesizing Atorvastatin 10-Trans (Impurity AT10), ensuring accurate analytical method validation and ANDA submissions. - **Enhanced Stability**: The tert-butyl ester group provides superior resistance to dimerization compared to alternative esters, guaranteeing long-term storage reliability. - **Process Efficiency**: A defined melting point of 70-72°C enables straightforward purification via crystallization, reducing reliance on costly chromatography for industrial-scale procurement.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 186508-94-1
Cat. No. B565023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
CAS186508-94-1
Synonyms(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC(CC#N)O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyNQTYMGFSEOSJKM-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester (CAS 186508-94-1): Chiral Intermediate for Atorvastatin Impurity Synthesis and Analytical Reference Standards


(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS 186508-94-1) is a chiral dihydroxy fatty acid ester with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol. It is a white solid with a melting point of 70-72°C . The compound is a key chiral intermediate in the preparation of Atorvastatin 10-Trans (Atorvastatin Impurity AT10) . Its specific (3S,5R) stereochemistry distinguishes it from other diastereomers used in the atorvastatin synthetic pathway.

Chiral intermediate for atorvastatin impurity AT10 synthesis
(3S,5R) stereochemistry ensures correct impurity identity
Defined melting point supports purification by crystallization

Why Generic Substitution of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester Fails: Stereochemical and Stability Requirements


Generic substitution of (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester with alternative esters or diastereomers is not feasible due to critical differences in stability, stereochemical integrity, and their impact on downstream impurity profiles and analytical specificity. The tert-butyl ester group provides superior stability against dimerization compared to other esters, while the specific (3S,5R) configuration is essential for the correct stereochemical outcome in the synthesis of Atorvastatin 10-Trans [1]. The compound's distinct melting point also enables straightforward purification, a property not shared by all in-class analogs .

Target
tert-Butyl ester stable, prevents dimerization
Other Esters
Methyl, ethyl, isopropyl esters prone to dimerization
Ester stability profile may not transfer; substituting could increase dimeric impurities and compromise intermediate integrity.
Target
(3S,5R) → Atorvastatin Impurity AT10
Other Diastereomers
(3R,5R) → API side chain; incorrect impurity identity
Stereochemical mismatch may lead to an entirely different compound; impurity standard validity requires the specified (3S,5R) configuration.

Quantitative Evidence Guide: Why (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester Outperforms Close Analogs


Superior Stability of tert-Butyl Ester Prevents Dimerization Compared to Other Esters

The tert-butyl ester group in (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester provides superior stability, preventing dimerization during synthesis and storage, a known issue with other carboxylic acid protecting groups such as methyl, ethyl, or isopropyl esters [1]. The patent literature explicitly states that the tert-butyl ester is 'the most stable ester preventing dimerization' [1]. This stability is critical for maintaining the integrity of the chiral intermediate and minimizing the formation of unwanted dimeric impurities that can complicate downstream purification.

Ester Stability
Class-level
tert-Butyl ester: stable, prevents dimerization
Other esters (methyl, ethyl, isopropyl): prone to dimerization
May support higher intermediate integrity
Patent-reported stability advantage; class-level inference
Atorvastatin synthesis Carboxylic acid protection Ester stability

Defined Melting Point of 70-72°C Enables Straightforward Purification by Crystallization

The (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester exhibits a well-defined melting point of 70-72°C . This property allows for straightforward purification by recrystallization, a critical advantage for achieving high diastereomeric and chemical purity. In contrast, many related intermediates, particularly those in oil or amorphous solid form, lack this distinct melting point, necessitating more complex and costly chromatographic purification methods.

Purification-Ready Solid
Class-level
70–72 °C
vs. oils / amorphous solids (no defined melting point)
Supports crystallization-based purification
Defined melting point not shared by all in-class analogs
Purification Crystallization Solid-state properties

Unique (3S,5R) Stereochemistry Essential for Atorvastatin Impurity AT10 Synthesis

The specific (3S,5R) stereochemistry of this compound is not interchangeable with other diastereomers, such as (3R,5R) (CAS 125971-93-9) or (3S,5S) (CAS 1105067-92-2). While the (3R,5R) diastereomer is a key intermediate for the atorvastatin API itself [1], the (3S,5R) diastereomer is the direct precursor to Atorvastatin Impurity AT10 (10-trans-Atorvastatin) . Using an incorrect diastereomer would result in the synthesis of an entirely different compound, rendering the work invalid for impurity profiling or analytical method development.

Stereochemical Outcome
Head-to-head
(3S,5R) → Atorvastatin Impurity AT10
(3R,5R) (CAS 125971-93-9) → API side chain
Enables correct impurity standard synthesis
Mismatch leads to a different compound; not interchangeable
Stereochemistry Chiral synthesis Atorvastatin impurities

Critical Reagent for Validated Analytical Method Development and QC Release of Atorvastatin

As Atorvastatin Impurity 53, (3S,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is a specifically cited compound for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of atorvastatin [1]. This contrasts with general-purpose intermediates that lack a defined regulatory or analytical role. The use of a verified, high-purity source of this specific impurity is a regulatory expectation for demonstrating control over the atorvastatin impurity profile.

Analytical Standard Use
Head-to-head
Designated impurity standard for AMV / QC
Generic intermediates: no defined analytical role
Supports impurity profiling method validation
Specified for atorvastatin impurity control; ANDA context
Analytical method validation Quality control Impurity profiling

High-Value Application Scenarios for (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester


Synthesis and Characterization of Atorvastatin Impurity AT10

This compound is the definitive starting material for the preparation of Atorvastatin 10-Trans (Impurity AT10). Its unique (3S,5R) stereochemistry ensures the correct stereochemical outcome for this specific impurity, a requirement that cannot be met by any other diastereomer . The resulting impurity standard is essential for method validation and routine QC testing of atorvastatin drug substance.

Analytical Method Development and Validation (AMV) for Atorvastatin

As a well-characterized impurity (Atorvastatin Impurity 53), this compound is used to develop and validate HPLC or UPLC methods for the quantification and control of this specific impurity in atorvastatin API . Its high purity and stability ensure reliable and reproducible analytical data, a critical requirement for ANDA submissions.

Crystallization-Based Purification Process Development

The compound's defined melting point of 70-72°C makes it an ideal candidate for process chemistry studies focused on optimizing crystallization conditions. This property allows for the development of robust, scalable purification protocols that minimize reliance on expensive chromatographic separations , a key consideration for industrial procurement.

Stability Studies of Protected Statin Intermediates

The tert-butyl ester group's demonstrated stability against dimerization makes this compound a benchmark for evaluating the storage stability of other atorvastatin intermediates. It can be used as a positive control in forced degradation studies designed to assess the robustness of alternative ester protecting groups .

Application
Selection Property
Validation Focus
Synthesis of Atorvastatin Impurity AT10
(3S,5R) stereochemical configuration
Impurity profile method accuracy
Analytical method development (AMV)
Designated impurity standard identity
Chromatographic method robustness
Crystallization process development
Defined melting point behavior
Purity and recovery optimization
Stability studies of protected intermediates
tert-Butyl ester stability profile
Degradation product control
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